molecular formula C7H13NO3S B10778188 S-Butyryl-Cystein

S-Butyryl-Cystein

Cat. No.: B10778188
M. Wt: 191.25 g/mol
InChI Key: QARMATOLSBVIJD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Butyryl-Cystein is a small molecule belonging to the class of organic compounds known as L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated. This compound is characterized by its chemical formula C₇H₁₃NO₃S and a molecular weight of 191.248 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyryl-Cystein typically involves the conjugation of L-cysteine with butyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of butyric acid, followed by its reaction with L-cysteine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve maximum yield and purity of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate industrial requirements, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: S-Butyryl-Cystein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thio-group and carboxyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce thiols or alcohols .

Scientific Research Applications

S-Butyryl-Cystein has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Butyryl-Cystein involves its interaction with specific molecular targets and pathways. It is known to interact with acetyl-CoA acetyltransferase, an enzyme involved in metabolic processes. The compound may exert its effects by modulating the activity of this enzyme, thereby influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

  • L-Cysteine
  • N-Acetyl-L-Cysteine
  • S-Methyl-L-Cysteine
  • S-Ethyl-L-Cysteine

Comparison: S-Butyryl-Cystein is unique due to its specific conjugation with butyric acid, which imparts distinct chemical and biological properties. Compared to other cysteine derivatives, this compound may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

(2R)-2-amino-3-butanoylsulfanylpropanoic acid

InChI

InChI=1S/C7H13NO3S/c1-2-3-6(9)12-4-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

QARMATOLSBVIJD-YFKPBYRVSA-N

Isomeric SMILES

CCCC(=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCC(=O)SCC(C(=O)O)N

Origin of Product

United States

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